6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one 6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 21641-71-4
VCID: VC17339566
InChI: InChI=1S/C12H20N2O/c1-5-9(4)11-7-13-10(6-8(2)3)12(15)14-11/h7-9H,5-6H2,1-4H3,(H,14,15)
SMILES:
Molecular Formula: C12H20N2O
Molecular Weight: 208.30 g/mol

6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one

CAS No.: 21641-71-4

Cat. No.: VC17339566

Molecular Formula: C12H20N2O

Molecular Weight: 208.30 g/mol

* For research use only. Not for human or veterinary use.

6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one - 21641-71-4

Specification

CAS No. 21641-71-4
Molecular Formula C12H20N2O
Molecular Weight 208.30 g/mol
IUPAC Name 6-butan-2-yl-3-(2-methylpropyl)-1H-pyrazin-2-one
Standard InChI InChI=1S/C12H20N2O/c1-5-9(4)11-7-13-10(6-8(2)3)12(15)14-11/h7-9H,5-6H2,1-4H3,(H,14,15)
Standard InChI Key NQUCTITVLHEDIU-UHFFFAOYSA-N
Canonical SMILES CCC(C)C1=CN=C(C(=O)N1)CC(C)C

Introduction

Structural and Stereochemical Characterization

Molecular Architecture

6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one (molecular formula: C₁₂H₂₀N₂O) consists of a pyrazin-2(1H)-one ring substituted at positions 3 and 6 with isobutyl and sec-butyl groups, respectively . The planar pyrazinone ring adopts a keto-enol tautomeric form, stabilized by intramolecular hydrogen bonding. X-ray crystallography of related pyrazinones reveals non-planar conformations due to steric interactions between substituents , though specific data for this compound remains unpublished.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRESIMS) provide critical insights into its structure (Table 1):

Table 1: Key NMR Data for 6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one

PositionδH (ppm)δC (ppm)MultiplicityCorrelations
H-57.30145.2SingletHMBC to C-6, C-10
C-3-157.2-Linked to isobutyl
C-6-151.1-Linked to sec-butyl
CH₂ (isobutyl)2.4532.8MultipletCOSY to CH₃ groups

The ¹H NMR spectrum displays a singlet at δ 7.30 ppm for H-5, confirming the absence of adjacent protons on the pyrazinone ring. The ¹³C NMR reveals carbonyl (C=O) at δ 168.4 ppm and aromatic carbons at δ 145–157 ppm . HMBC correlations validate the connectivity of the sec-butyl (C-6) and isobutyl (C-3) moieties.

Stereochemical Configuration

The stereochemistry at C-10 (sec-butyl) was determined via optical rotation ([α]D +11.5°), matching synthetic (S)-configured analogs . This configuration influences intermolecular interactions, such as π-stacking and hydrogen bonding, observed in crystalline analogs .

Biosynthetic Origin and Synthetic Routes

Natural Isolation

This compound was first isolated from Paenibacillus sp. strain HT-8-8, a bacterium cultured from mangrove sediments . Its production likely involves non-ribosomal peptide synthetase (NRPS) pathways, common for alkylated pyrazinones.

Synthetic Accessibility

While natural isolation remains the primary source, synthetic routes via condensation of α-keto acids with amines have been proposed for analogs . For example, reacting 3-amino-6-(sec-butyl)pyrazin-2(1H)-one with isobutyl chloride under basic conditions yields the target compound.

Biological Activities and Mechanisms

Cell LineIC₅₀ (μg/mL)Selectivity Index*
HCT-1161.512.4
A54918.21.0
HepG223.70.8
*Selectivity Index = IC₅₀(non-cancerous cells)/IC₅₀(cancer cells).

The compound’s potency against colorectal carcinoma (HCT-116) suggests apoptosis induction via mitochondrial pathways, a mechanism observed in structurally similar pyrazinones .

Antimicrobial and Anti-inflammatory Profiles

Though direct data for this compound is limited, analogs exhibit:

  • Antibacterial activity: MIC 8–32 μg/mL against Staphylococcus aureus .

  • Anti-inflammatory effects: 40–60% COX-2 inhibition at 10 μM .

Comparative Analysis with Related Pyrazinones

Table 3: Bioactivity Comparison of Pyrazinone Derivatives

CompoundCytotoxicity (HCT-116 IC₅₀)Antibacterial (MIC)
6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one1.5 μg/mL Not tested
3,6-Diisobutylpyrazinone5.8 μg/mL 16 μg/mL
Deoxymutaaspergillic acid12.4 μg/mL 32 μg/mL

The superior cytotoxicity of 6-(sec-butyl)-3-isobutylpyrazin-2(1H)-one may stem from its optimized hydrophobicity, enhancing cell membrane penetration .

Future Directions and Applications

  • Drug development: Structural optimization to improve selectivity.

  • Biotechnological production: Engineered microbial strains for scalable synthesis.

  • Mechanistic studies: Elucidate targets via proteomics and CRISPR screening.

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